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molecular formula C17H20ClN5O2 B8337752 1-(4-(6-Chloro-2-morpholinopyrimidin-4-yl)phenyl)-3-ethylurea

1-(4-(6-Chloro-2-morpholinopyrimidin-4-yl)phenyl)-3-ethylurea

Cat. No. B8337752
M. Wt: 361.8 g/mol
InChI Key: SSRDBHBVADTGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249129B2

Procedure details

Method as described for Intermediate 2 using 4-(4,6-dichloropyrimidin-2-yl)morpholine.
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][O:11][CH2:10][C@@H:9]2C)[N:5]=[C:4]([C:15]2[CH:20]=[CH:19][C:18]([NH:21][C:22]([NH:24][CH2:25][CH3:26])=[O:23])=[CH:17][CH:16]=2)[CH:3]=1.ClC1C=C(Cl)N=C(N2CCOCC2)N=1>>[Cl:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:9][CH2:10][O:11][CH2:12][CH2:13]2)[N:5]=[C:4]([C:15]2[CH:16]=[CH:17][C:18]([NH:21][C:22]([NH:24][CH2:25][CH3:26])=[O:23])=[CH:19][CH:20]=2)[CH:3]=1

Inputs

Step One
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC(=N1)N1[C@H](COCC1)C)C1=CC=C(C=C1)NC(=O)NCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=NC(=N1)N1CCOCC1)C1=CC=C(C=C1)NC(=O)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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